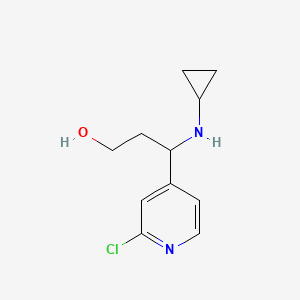![molecular formula C18H22O4 B13972702 Benzene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- CAS No. 53129-28-5](/img/structure/B13972702.png)
Benzene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis-: is an organic compound with the molecular formula C14H14O2 . It is also known by other names such as Ethane, 1,2-diphenoxy- and Ethylene glycol diphenyl ether . This compound is characterized by the presence of two benzene rings connected by an ethane chain with oxygen atoms, forming an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- typically involves the reaction of phenol with 1,2-dichloroethane or ethylene glycol sulfonate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous or ethanol medium . The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The crude product is often purified by high-temperature distillation under reduced pressure to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitrobenzene, halobenzene, and sulfonated benzene derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.
Biology and Medicine: In biological research, this compound can be used as a model compound to study the interactions of ethers with biological molecules. It may also be explored for its potential pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. It is also used in the formulation of certain types of resins and coatings .
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- involves its interaction with molecular targets through its ether linkages. The oxygen atoms in the ether linkages can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The benzene rings can participate in π-π interactions with aromatic systems, further affecting its behavior in chemical and biological systems .
Comparaison Avec Des Composés Similaires
- Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis[4-fluoro-]
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: (C16H18O2)
Benzene, 1,1’-[ethylidenebis(oxy-2,1-ethanediyl)]bis-: (C18H22O2)
Comparison: Benzene, 1,1’-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis- is unique due to its specific ether linkages and the presence of two benzene rings connected by an ethane chain. This structure imparts distinct chemical properties, such as higher stability and specific reactivity patterns compared to similar compounds. The presence of additional functional groups in similar compounds can lead to variations in their chemical behavior and applications .
Propriétés
Numéro CAS |
53129-28-5 |
|---|---|
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-[2-(2-phenoxyethoxy)ethoxy]ethoxybenzene |
InChI |
InChI=1S/C18H22O4/c1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22-18-9-5-2-6-10-18/h1-10H,11-16H2 |
Clé InChI |
UJVWKSNORBRUEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOCCOCCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
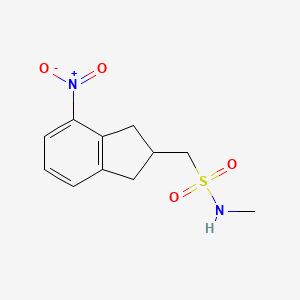
![6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13972635.png)
![4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13972637.png)
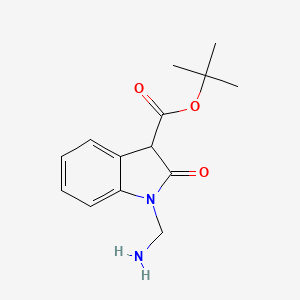
![methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13972652.png)



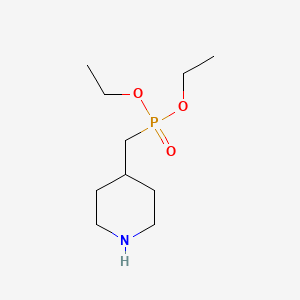
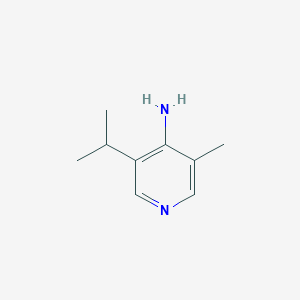
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13972676.png)

